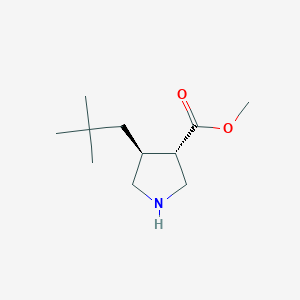
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate, also known as DMPP, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. DMPP is a chiral compound that has two enantiomers, (3S,4S) and (3R,4R), with the former being the more biologically active form.
作用機序
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate acts as an agonist of nAChRs, particularly α7 nAChRs, which are expressed in various regions of the brain and are involved in cognitive function. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate binds to the receptor and activates it, leading to the influx of calcium ions into the cell and subsequent activation of downstream signaling pathways. The activation of α7 nAChRs by Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to enhance cognitive function, improve attention, and reduce inflammation.
Biochemical and Physiological Effects:
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects, including enhancing cognitive function, improving attention, reducing inflammation, and modulating the immune system. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has also been shown to have analgesic and anesthetic effects, which may be mediated by its effects on nAChRs.
実験室実験の利点と制限
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for α7 nAChRs, its well-characterized mechanism of action, and its availability as a synthetic compound. However, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate also has some limitations, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its relatively short half-life.
将来の方向性
There are several future directions for the study of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate, including:
1. Development of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate derivatives with improved pharmacological properties, such as increased potency, longer half-life, and better solubility.
2. Investigation of the effects of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate on other nAChR subtypes and other neurotransmitter systems.
3. Exploration of the potential therapeutic applications of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate in various diseases, including cognitive disorders, pain, and inflammation.
4. Study of the mechanism of action of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate and its downstream signaling pathways.
5. Investigation of the potential use of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate as a soil fumigant and nitrification inhibitor in agriculture.
In conclusion, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is a promising compound with potential applications in various fields, including medicinal chemistry, agriculture, and neuroscience. Its well-characterized mechanism of action and selectivity for α7 nAChRs make it a valuable tool for studying cognitive function and developing new therapies for cognitive disorders. Further research is needed to fully understand the potential of Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate and its derivatives for various applications.
合成法
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,2-dimethylpropanal with L-proline to form the corresponding imine, which is then reduced with sodium borohydride to give the desired product, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and neuroscience. In medicinal chemistry, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has also been studied for its potential use as an analgesic and anesthetic agent.
In agriculture, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been investigated as a nitrification inhibitor, which can reduce the loss of nitrogen from fertilizers and improve crop yields. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has also been studied for its potential use as a soil fumigant to control soil-borne pests and diseases.
In neuroscience, Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including learning and memory, attention, and reward. Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to selectively activate α7 nAChRs, which are implicated in cognitive function and are potential drug targets for the treatment of cognitive disorders.
特性
IUPAC Name |
methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)5-8-6-12-7-9(8)10(13)14-4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYDONPSHVGQNS-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNCC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2953466.png)
![2-[(4-Fluorosulfonyloxyphenyl)methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2953467.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2953474.png)
![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride](/img/structure/B2953475.png)
![3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one](/img/structure/B2953477.png)

![3-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953479.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)
![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2953483.png)
![N-(2,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2953484.png)
![N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2953486.png)